molecular formula C38H25N6Na3O12S3 B15349959 Direct Red 73 CAS No. 6460-01-1

Direct Red 73

Cat. No.: B15349959
CAS No.: 6460-01-1
M. Wt: 922.8 g/mol
InChI Key: ATRALPSKQPQOTB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Direct Red 73, also known as C.I. This compound, is a synthetic azo dye commonly used in the textile industry for dyeing cellulose fibers such as cotton. It is known for its bright red color and good fastness properties, making it a popular choice for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Red 73 is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Direct Red 73 undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions.

    Substitution: Halogenating agents, sulfonating agents, or nitrating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Direct Red 73 has a wide range of applications in scientific research, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in histological staining to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored paper and plastics.

Mechanism of Action

The mechanism of action of Direct Red 73 involves its interaction with various molecular targets. The azo group in the dye can form hydrogen bonds and van der Waals interactions with biological molecules, leading to changes in their structure and function. The dye can also intercalate into DNA, affecting its stability and replication.

Comparison with Similar Compounds

Direct Red 73 can be compared with other azo dyes such as Direct Red 80 and Direct Red 81. While these dyes share similar chemical structures and properties, this compound is unique in its specific shade of red and its particular fastness properties. Other similar compounds include:

    Direct Red 80: Known for its bright red color and good fastness properties.

    Direct Red 81: Used in similar applications but may have different shades and fastness characteristics.

This compound stands out due to its specific applications and performance in various industrial and research settings.

Properties

CAS No.

6460-01-1

Molecular Formula

C38H25N6Na3O12S3

Molecular Weight

922.8 g/mol

IUPAC Name

trisodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C38H28N6O12S3.3Na/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

ATRALPSKQPQOTB-UHFFFAOYSA-K

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.